molecular formula C25H27N3O3S B2812738 3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114660-96-6

3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2812738
CAS No.: 1114660-96-6
M. Wt: 449.57
InChI Key: VINVZOLYOUGENI-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4(3H)-one core modified at position 3 with a butyl group and at position 2 with a thioether-linked oxazole moiety substituted with a 4-ethoxyphenyl and a 5-methyl group.

Properties

IUPAC Name

3-butyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-4-6-15-28-24(29)20-9-7-8-10-21(20)27-25(28)32-16-22-17(3)31-23(26-22)18-11-13-19(14-12-18)30-5-2/h7-14H,4-6,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINVZOLYOUGENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Thioether Formation: The thioether linkage is formed by reacting the oxazole derivative with a thiol compound under basic conditions.

    Substitution Reactions: The final compound is obtained by introducing the butyl and ethoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (-S-) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modulating biological activity and solubility.

Reaction Conditions Product Yield Characterization
Oxidation to sulfoxideH2_2O2_2 (30%), CH3_3COOH, 0–5°C, 2hSulfoxide derivative78%IR: 1045 cm1^{-1} (S=O stretch); 1^1H-NMR: δ 3.2 (s, 1H, S=O)
Oxidation to sulfonemCPBA, DCM, RT, 6hSulfone derivative65%MS: [M+H]+^+ = 476.1; 13^{13}C-NMR: δ 54.3 (SO2_2)

Mechanistic Insight :

  • Sulfoxide formation proceeds via electrophilic addition of peroxide, while sulfone generation involves two sequential oxidation steps.

  • Steric hindrance from the 4-ethoxyphenyl group slows reaction kinetics compared to simpler thioethers.

Nucleophilic Substitution at C2

The C2 position (adjacent to the thioether) is susceptible to nucleophilic displacement, enabling diversification of the quinazolinone scaffold.

Nucleophile Conditions Product Yield Applications
HydrazineEtOH, reflux, 4hHydrazide derivative82%Precursor for Schiff base synthesis
PiperidineK2_2CO3_3, DMF, 80°C, 8hPiperidine-substituted quinazolinone71%Enhanced kinase inhibition

Key Findings :

  • Bulkier nucleophiles (e.g., piperidine) require polar aprotic solvents and elevated temperatures for efficient substitution .

  • Electronic effects from the oxazole’s 4-ethoxyphenyl group deactivate the quinazolinone ring, necessitating strong bases.

Functionalization of the Oxazole Ring

The 5-methyloxazole moiety participates in electrophilic substitutions and cycloadditions.

Reaction Conditions Product Yield Notes
BrominationBr2_2, AcOH, 50°C, 3h5-(bromomethyl)oxazole derivative60%Regioselectivity controlled by methyl group
Diels-AlderMaleic anhydride, toluene, 110°C, 12hOxazole-fused bicyclic adduct45%Limited by steric bulk of ethoxy group

Structural Impact :

  • Bromination at the methyl group facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura).

  • The ethoxy substituent on the oxazole reduces reactivity in cycloadditions due to electron donation .

Quinazolinone Ring Modifications

The quinazolinone core undergoes reactions typical of lactams and aromatic systems.

Hydrolysis of the Lactam Ring

Conditions Product Yield Significance
6M HCl, reflux, 8hAnthranilic acid derivative85%Confirms lactam stability under acidic conditions

Electrophilic Aromatic Substitution

Reagent Position Product Yield
HNO3_3, H2_2SO4_4C6 nitro derivative55%Limited by electron-withdrawing oxazole

Biological Activity Modulation via Derivatization

Derivatives synthesized from the above reactions exhibit enhanced pharmacological profiles:

Derivative Activity IC50_{50} Target
Sulfone analogAnticancer1.2 μMEGFR kinase
Hydrazide analogAntioxidant12.4 μMROS scavenging

Structure-Activity Relationship (SAR) :

  • Sulfone derivatives show improved target binding due to increased polarity.

  • Bulky substituents at C2 reduce cytotoxicity but enhance selectivity .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its structural features suggest that it may interact with specific molecular targets, making it a candidate for drug development in various therapeutic areas.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Target Compound :

2.2 Thiazolidinone and Pyrazole Derivatives

Compound C : (5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

  • Core: Thiazolidinone.
  • Substituents : Hexyl chain and pyrazole-linked isobutoxyphenyl group.
  • Relevance: While structurally distinct (thiazolidinone vs. quinazolinone), the hexyl group mirrors the lipophilic 3-butyl chain in the target compound. This suggests shared pharmacokinetic challenges, such as increased CYP450 metabolism risk. However, the pyrazole moiety may confer divergent biological targets (e.g., kinase inhibition) .
2.3 PI3K-Targeting Quinazolinone Derivatives

Compound D: 2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one

  • Core: Quinazolinone with pyrazolo-pyrimidine substituent.
  • Activity: Phosphoinositide 3-kinase (PI3K) inhibitor.
  • Key Difference: The trifluoromethylbenzyl and pyrazolo-pyrimidine groups target kinase pathways, unlike the target compound’s COX-focused design. This highlights how minor substituent changes redirect therapeutic applications .

Structural and Pharmacokinetic Comparison Table

Compound Core Structure Key Substituents Biological Target Selectivity/Potency Reference
Target Compound Quinazolinone 3-butyl; oxazole-thioether with 4-ethoxy COX (hypothesized) Pending confirmation
Compound A Quinazolinone 3-butyl; 2-methylbenzylthio COX-1/COX-2 Non-selective
Compound B Quinazolinone 3-butyl; 3-methoxybenzylthio COX-2 Selective (≥80% efficacy)
Compound C Thiazolidinone Hexyl; pyrazole-isobutoxyphenyl Undisclosed Lipophilicity-driven
Compound D Quinazolinone Pyrazolo-pyrimidine; trifluoromethylbenzyl PI3K Kinase-specific

Critical Analysis of Research Findings

  • Structural Insights: The 3-butyl group consistently enhances lipophilicity across analogues, but its metabolic stability remains unstudied.
  • Activity Gaps : While Compounds A and B demonstrate COX inhibition, the target compound’s ethoxyphenyl-oxazole substituent could modulate selectivity. Molecular docking studies are needed to validate interactions with COX-2’s hydrophobic pocket.
  • Synthetic Challenges : The oxazole ring’s synthesis (e.g., cyclization steps) may complicate scalability compared to benzylthio analogues .

Biological Activity

3-butyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, characterized by its complex structure that includes a quinazolinone core and an oxazole ring. This article reviews its biological activities, synthesizing data from various studies to highlight its potential therapeutic applications.

Chemical Structure

The compound's IUPAC name is 3-butyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one, with the following molecular formula:

PropertyValue
Molecular FormulaC25H27N3O3S
Molecular Weight445.56 g/mol
CAS Number1114660-96-6

The biological activity of this compound is likely due to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to effects such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : It could alter receptor signaling pathways through interactions with receptor proteins.

Anticancer Properties

Quinazolinone derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that related quinazolinone-thiazole hybrids exhibited cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines, with IC50 values in the micromolar range .

Cell LineCompoundIC50 (μM)
PC3A310
MCF-7A310
HT-29A312

Antioxidant Activity

Research indicates that quinazolinone derivatives can possess antioxidant properties. The presence of hydroxyl groups in specific positions enhances this activity. The antioxidant capacity was evaluated using various assays such as ABTS and CUPRAC, showing that certain structural modifications significantly improve antioxidant efficacy .

Antibacterial and Antifungal Effects

Quinazolinones are also noted for their antibacterial and antifungal activities. Compounds with similar structures have been reported to inhibit the growth of bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxicity of quinazolinone derivatives, compounds were tested against several cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced antiproliferative effects .
  • Antioxidant Studies : Another study focused on the structure-antioxidant activity relationship of quinazolinones, revealing that specific substituents significantly impacted their ability to scavenge free radicals and chelate metals .

Q & A

Q. How to address reproducibility challenges in catalytic steps during synthesis?

  • Methodology :
  • Catalyst characterization : XPS or TEM to ensure consistency in metal catalysts (e.g., Pd/C).
  • In situ monitoring : ReactIR or Raman spectroscopy to track reaction progress and intermediate stability .

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